4,6-Dibromo-3-hydroxyanthranilic acid

Catalog No.
S633659
CAS No.
160911-12-6
M.F
C7H5Br2NO3
M. Wt
310.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,6-Dibromo-3-hydroxyanthranilic acid

CAS Number

160911-12-6

Product Name

4,6-Dibromo-3-hydroxyanthranilic acid

IUPAC Name

2-amino-4,6-dibromo-3-hydroxybenzoic acid

Molecular Formula

C7H5Br2NO3

Molecular Weight

310.93 g/mol

InChI

InChI=1S/C7H5Br2NO3/c8-2-1-3(9)6(11)5(10)4(2)7(12)13/h1,11H,10H2,(H,12,13)

InChI Key

SEAVVBUQSYHVKP-UHFFFAOYSA-N

SMILES

C1=C(C(=C(C(=C1Br)O)N)C(=O)O)Br

Synonyms

4,6-dibromo-3-hydroxyanthranilic acid, NCR 631, NCR-631

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)N)C(=O)O)Br

The exact mass of the compound 4,6-Dibromo-3-hydroxyanthranilic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4,6-Dibromo-3-hydroxyanthranilic acid (CAS: 160911-12-6), commonly known as NCR-631, is a synthetic, di-halogenated analog of the endogenous tryptophan metabolite 3-hydroxyanthranilic acid (3-HAA). It is primarily procured as a highly selective, competitive inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase (3-HAO), the non-heme iron-dependent enzyme responsible for converting 3-HAA into the neurotoxic excitotoxin quinolinic acid (QUIN) [1]. By effectively blocking this specific node in the kynurenine pathway, NCR-631 forces the upstream accumulation of 3-HAA without altering other major tryptophan metabolites like serotonin or 5-HIAA [2]. This targeted pharmacological profile makes it an essential biochemical tool for researchers and developers investigating neuroprotection, immunometabolism, and the mitigation of atherosclerosis, where precise control over kynurenine flux is required [3].

Substituting NCR-631 with the endogenous substrate 3-HAA or earlier-generation mono-halogenated analogs (such as 4-chloro-3-HAA) severely compromises experimental reproducibility and assay integrity [1]. Endogenous 3-HAA cannot function as a pathway blocker; it is rapidly consumed by 3-HAO to produce pro-oxidant and excitotoxic QUIN, which confounds neuroprotective and immunological readouts [2]. Furthermore, while mono-halogenated derivatives exhibit 3-HAO inhibition, they are notoriously unstable and prone to rapid autoxidation in aqueous physiological buffers [3]. The specific 4,6-dibromo substitution in NCR-631 provides essential steric hindrance and electronic stabilization to the aromatic ring, ensuring prolonged chemical stability and reliable target engagement during extended in vitro incubations and in vivo dosing regimens [1].

Enhanced Chemical Stability and Formulation Reliability

Early efforts to inhibit 3-HAO utilized mono-halogenated analogs, which suffered from poor chemical stability and rapid degradation in physiological media. The development of NCR-631 introduced a 4,6-dibromo substitution pattern specifically designed to overcome this limitation [1]. The dual bromine atoms sterically and electronically protect the reactive anthranilic acid core, significantly extending the compound's half-life in aqueous buffers compared to mono-halogenated counterparts [1]. This structural optimization ensures that the inhibitor remains active throughout the duration of standard cell culture assays and in vivo pharmacokinetic windows.

Evidence DimensionChemical stability in physiological buffers
Target Compound Data4,6-Dibromo-3-HAA (NCR-631) (High stability, prolonged half-life)
Comparator Or BaselineMono-halogenated 3-HAA analogs (Poor stability, rapid autoxidation)
Quantified DifferenceDi-bromination prevents the rapid spontaneous autoxidation characteristic of earlier 3-HAO inhibitors.
ConditionsAqueous physiological buffers and standard formulation preparations.

Procurement of the di-brominated form is essential to ensure consistent dosing and prevent the rapid loss of active inhibitor during extended experiments.

Selective In Vivo Accumulation of Immunomodulatory 3-HAA

Systemic administration of NCR-631 effectively blocks the catabolism of endogenous 3-HAA. In pharmacokinetic studies, an oral dose of 250 mg/kg NCR-631 achieved plasma levels of approximately 2 µmol/mL and brain concentrations of 16 nmol/g within 15 minutes [1]. This robust target engagement causes a major, selective accumulation of the substrate 3-HAA in vivo, without causing substantial changes to the levels of other critical tryptophan metabolites such as 5-hydroxytryptamine (serotonin) or 5-hydroxyindoleacetic acid (5-HIAA) [1].

Evidence DimensionEndogenous 3-HAA Accumulation
Target Compound DataNCR-631 administration (Major accumulation of endogenous 3-HAA)
Comparator Or BaselineBaseline / Vehicle (Rapid clearance and conversion to QUIN)
Quantified DifferenceNCR-631 selectively halts 3-HAA degradation, isolating its effects from downstream QUIN toxicity.
ConditionsIn vivo systemic administration (250 mg/kg oral dose) in rodent models.

Allows researchers to study the protective, anti-atherosclerotic effects of elevated 3-HAA without the artifacts associated with direct, exogenous 3-HAA dosing.

Concentration-Dependent Neuroprotection Against Excitotoxic Insults

By preventing the synthesis of quinolinic acid, NCR-631 demonstrates potent neuroprotective efficacy. In organotypic cultures of rat hippocampus exposed to 100% N2 for 150 minutes (anoxia), NCR-631 provided a concentration-dependent protective effect against the pronounced loss of pyramidal neurons [1]. Furthermore, it successfully counteracted pyramidal cell loss in models of neuroinflammatory damage induced by incubation with either LPS (10 ng/mL) or IL-1β (10 IU/mL) [1]. Uninhibited 3-HAA, by contrast, would feed the pathway to produce more excitotoxic QUIN under inflammatory conditions.

Evidence DimensionPyramidal Neuron Survival
Target Compound DataNCR-631 treatment (Concentration-dependent protection)
Comparator Or BaselineUntreated neuroinflammatory models (Pronounced cell loss)
Quantified DifferenceNCR-631 actively counteracts neuron loss induced by anoxia, LPS, and IL-1β by blocking downstream excitotoxin synthesis.
ConditionsOrganotypic hippocampal cultures exposed to anoxia, LPS (10 ng/mL), or IL-1β (10 IU/mL).

Validates NCR-631 as the necessary compound for neurodegeneration assays where isolating the kynurenine pathway's role in excitotoxicity is required.

Anticonvulsant Efficacy in Chemically-Induced Seizure Models

The blockade of 3-HAO by NCR-631 translates directly to measurable anticonvulsant properties in vivo. Administration of NCR-631 (300 nmol, i.c.v.) in Sprague-Dawley rats significantly prolonged the latency to occurrence of pentylenetetrazole (PTZ)-induced seizures [1]. Similarly, systemic pre-treatment in mice subjected to PTZ increased the latency to seizure onset and reduced overall seizure severity [1]. This confirms that the compound effectively penetrates relevant physiological compartments to exert therapeutic-like pathway modulation.

Evidence DimensionLatency to PTZ-induced seizures
Target Compound DataNCR-631 pre-treatment (Prolonged latency and reduced severity)
Comparator Or BaselineVehicle control (Rapid onset of generalized seizures)
Quantified DifferenceNCR-631 significantly delays seizure onset and reduces severity by suppressing pro-convulsive quinolinic acid production.
ConditionsIn vivo PTZ-induced and sound-induced seizure models in rodents.

Makes NCR-631 the benchmark procurement choice for evaluating kynurenine-targeted antiepileptic and anticonvulsant mechanisms.

Neurodegenerative and Excitotoxicity Modeling

NCR-631 is the optimal choice for in vitro and in vivo models studying the neurotoxic effects of quinolinic acid. By reliably inhibiting 3-HAO, it allows researchers to decouple upstream kynurenine pathway activation from downstream excitotoxic damage in hippocampal and cortical neuron cultures [1].

Atherosclerosis and Immunometabolism Research

Because NCR-631 forces the in vivo accumulation of endogenous 3-HAA, it is heavily utilized in cardiovascular research (e.g., Ldlr-/- mouse models) to investigate the anti-inflammatory and lipid-regulating properties of 3-HAA on the hepatic SREBP/lipoprotein axis and macrophage inflammasomes [2].

Anticonvulsant Drug Discovery

As a proven modulator of seizure latency, NCR-631 serves as a critical benchmark compound in chemically-induced (PTZ) and sound-induced epilepsy models, enabling the validation of novel kynurenine pathway-targeted therapeutics [3].

Structural Biology and Enzyme Kinetics

Due to its enhanced chemical stability over mono-halogenated analogs, NCR-631 is an excellent substrate analog for co-crystallization, mechanistic, and kinetic studies of non-heme iron-dependent dioxygenases [4].

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

4,6-Dibromo-3-hydroxyanthranilic acid

Dates

Last modified: 04-14-2024

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